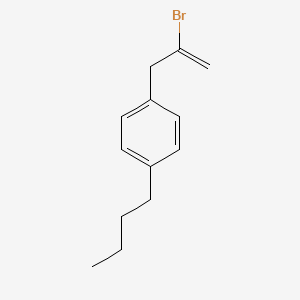

2-Bromo-3-(4-n-butylphenyl)-1-propene

説明

Contextualizing 2-Bromo-3-(4-n-butylphenyl)-1-propene within Bromoalkene Chemistry

Bromoalkenes, or vinyl bromides, are a class of organic compounds characterized by a bromine atom attached to one of the carbon atoms of a carbon-carbon double bond. This structural feature imparts unique reactivity to the molecule. The carbon-bromine bond in a vinylic system is stronger than in a saturated alkyl halide, yet it is highly susceptible to a variety of important transformations, particularly metal-catalyzed cross-coupling reactions. ncert.nic.in

The compound this compound is a prime example of a bromoalkene that can serve as a precursor in numerous synthetic pathways. The vinylic bromide is a key functional group for palladium-catalyzed reactions, which are fundamental to modern organic synthesis. nih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For instance, the bromine atom can be substituted in Suzuki, Stille, Heck, and Sonogashira coupling reactions, enabling the introduction of a wide range of aryl, alkyl, vinyl, and alkynyl groups. nih.govresearchgate.net

Furthermore, the structure of this compound also contains an allylic system. Allylic halides are known to be highly reactive in nucleophilic substitution reactions (SN2), often proceeding faster than their saturated secondary alkyl halide counterparts. libretexts.org This is due to the stabilization of the transition state through conjugation with the adjacent π-system of the double bond. libretexts.org This dual reactivity—the vinylic bromide for cross-coupling and the allylic system for potential substitution or rearrangement—makes this compound a highly versatile synthetic tool.

Importance of the 4-n-Butylphenyl Moiety in Organic Transformations

The 4-n-butylphenyl group is more than a simple spectator in the chemical transformations of this compound. This substituent plays a crucial role in modifying the molecule's physical and chemical properties. The n-butyl group is an alkyl substituent that is weakly electron-donating through an inductive effect, which can subtly influence the reactivity of the aromatic ring and the adjacent propene unit.

Perhaps more significantly, the 4-n-butylphenyl moiety imparts considerable lipophilicity to the molecule. This property enhances solubility in nonpolar organic solvents, which are commonly used in many synthetic procedures, thereby facilitating reaction setup and product purification. The steric bulk of the butyl group, while not as pronounced as a tert-butyl group, can also influence the regioselectivity of reactions occurring on the aromatic ring.

The related 4-tert-butylphenyl group is widely used in materials science and polymer chemistry. For example, 4-tert-butylphenol (B1678320) is a common precursor for epoxy resins and polycarbonate resins, where it acts as a chain terminator to control molecular weight. wikipedia.org While the n-butyl isomer does not have the same chain-terminating efficiency, the use of such alkylated phenyl groups is a common strategy to build larger molecules with specific physical properties. For instance, derivatives of butylphenyl propanal have been explored as fragrance ingredients, highlighting the utility of this moiety in constructing specific molecular scaffolds for various applications. nih.govtiiips.com Therefore, the 4-n-butylphenyl group in this compound serves as a foundational unit that can be carried through a synthesis to be part of a larger, functional target molecule.

Overview of Key Research Areas Explored for this compound and Related Structures

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its structure suggests its primary utility lies in its application as a versatile intermediate in synthetic organic chemistry. The key research areas for this compound and its analogs can be inferred from the known reactivity of its constituent functional groups.

The principal area of research would involve its use as a substrate in palladium-catalyzed cross-coupling reactions. The vinylic bromide is an ideal handle for introducing molecular complexity. Research efforts would likely explore its coupling with a diverse range of organometallic reagents to synthesize substituted styrenes and other complex aromatic compounds. The mechanistic pathways of such reactions, including oxidative addition, transmetalation, and reductive elimination, are of fundamental interest in organometallic chemistry. researchgate.netacs.org

Another significant research avenue is the exploration of its dual reactivity. The interplay between the vinylic bromide and the allylic system could be exploited to design novel tandem or cascade reactions. For example, a reaction sequence could involve a cross-coupling at the vinylic position followed by a functionalization at the allylic position, allowing for the rapid construction of densely functionalized molecules from a single precursor. Mechanistic studies of reactions involving racemic allyl halides have shown complex pathways that can be harnessed for asymmetric synthesis. researchgate.net

Finally, related structures are often used as building blocks for materials with specific electronic or optical properties, as well as for the synthesis of biologically active compounds. The 4-n-butylphenyl group can be incorporated to tune the solubility and conformational properties of larger molecules, which is a critical aspect in the design of pharmaceuticals and functional materials.

Potential Palladium-Catalyzed Reactions of this compound

| Reaction Name | Coupling Partner | Product Type |

| Suzuki Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | Substituted Alkene (C-C bond) |

| Heck Coupling | Alkene | Diene or Substituted Alkene (C-C bond) |

| Stille Coupling | Organostannane Reagent (e.g., R-SnBu₃) | Substituted Alkene (C-C bond) |

| Sonogashira Coupling | Terminal Alkyne | Enyne (C-C bond) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Enamine (C-N bond) |

| Carbonylative Coupling | Carbon Monoxide | α,β-Unsaturated Carbonyl |

Structure

3D Structure

特性

IUPAC Name |

1-(2-bromoprop-2-enyl)-4-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Br/c1-3-4-5-12-6-8-13(9-7-12)10-11(2)14/h6-9H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEKUMVJMABVQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)CC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Approaches to the Synthesis of 2 Bromo 3 4 N Butylphenyl 1 Propene

Methodologies for the Construction of the 2-Bromo-1-propene Core

The formation of the 2-bromo-1-propene structural motif is a critical step in the synthesis of the target compound. This can be achieved through various synthetic strategies, primarily involving the bromination of propene scaffolds or the elimination of precursors to generate the desired bromoalkene.

Bromination Strategies for Propene Scaffolds

A direct and effective method for introducing a bromine atom into a propene scaffold is through allylic bromination. This reaction selectively targets the carbon atom adjacent to the double bond.

N-Bromosuccinimide (NBS) as a Selective Brominating Agent:

Allylic bromination is commonly carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or peroxides. chadsprep.commasterorganicchemistry.com The use of NBS is advantageous as it provides a low, constant concentration of molecular bromine (Br₂), which is generated in situ through the reaction of NBS with hydrogen bromide (HBr) formed during the reaction. libretexts.org This low concentration of Br₂ favors the radical substitution pathway over the competing electrophilic addition of bromine across the double bond, which would lead to the formation of a dibrominated product. chadsprep.commasterorganicchemistry.com

The mechanism of allylic bromination proceeds via a free radical chain reaction:

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS or a radical initiator to generate a bromine radical.

Propagation: The bromine radical abstracts an allylic hydrogen from the propene substrate to form a resonance-stabilized allylic radical and HBr. libretexts.org This allylic radical is more stable than a corresponding alkyl radical due to the delocalization of the unpaired electron over the adjacent double bond. libretexts.org The newly formed HBr then reacts with NBS to produce a molecule of Br₂. libretexts.org

Propagation: The allylic radical reacts with a molecule of Br₂ to yield the allylic bromide product and a new bromine radical, which can continue the chain reaction. libretexts.org

For a substrate such as 3-(4-n-butylphenyl)-1-propene, the abstraction of an allylic hydrogen would lead to a resonance-stabilized radical. However, due to the nature of the allylic radical intermediate, which has two resonance contributors, a mixture of products can be formed. chadsprep.comwinona.edu This can include the desired 2-bromo-3-(4-n-butylphenyl)-1-propene as well as the rearranged product, 1-bromo-3-(4-n-butylphenyl)-1-propene. The ratio of these products would depend on the relative stabilities of the radical intermediates and the reaction conditions.

Elimination Reactions as Precursors to Bromoalkenes

An alternative strategy for the synthesis of the 2-bromo-1-propene core involves elimination reactions from suitably substituted propane (B168953) precursors. These reactions, typically bimolecular (E2) or unimolecular (E1), can be controlled to favor the formation of the desired alkene. lumenlearning.commgscience.ac.in

A plausible precursor for the synthesis of this compound via an elimination pathway would be a 1,2-dibromo-1-(4-n-butylphenyl)propane or a 2,3-dibromo-1-(4-n-butylphenyl)propane. The treatment of such a vicinal dibromide with a base can induce the elimination of one equivalent of HBr to form the corresponding bromoalkene.

The E2 mechanism is often preferred for these transformations as it is a single-step, concerted reaction that offers greater stereochemical control. askthenerd.com The reaction is promoted by a strong base, such as an alkoxide (e.g., sodium ethoxide), which abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing a leaving group (in this case, a bromine atom). lumenlearning.com Simultaneously, the leaving group departs, leading to the formation of a double bond.

For an E2 reaction to occur, a specific stereochemical arrangement is typically required, where the proton to be abstracted and the leaving group are in an anti-periplanar conformation. mgscience.ac.in This requirement can influence the regioselectivity and stereoselectivity of the elimination.

Stereoselective and Regioselective Synthesis of Bromoalkenes

Achieving stereoselectivity and regioselectivity is a crucial aspect of modern organic synthesis. In the context of synthesizing this compound, these considerations are paramount.

As mentioned in section 2.1.1, allylic bromination with NBS can lead to a mixture of regioisomers due to the resonance-stabilized allylic radical. winona.edu The control of regioselectivity in such reactions can be challenging and may depend on subtle electronic and steric factors of the substrate.

In elimination reactions, the regioselectivity is often governed by Zaitsev's rule, which predicts the formation of the more substituted (and generally more stable) alkene. However, the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann elimination). The stereochemical outcome of E2 reactions is dictated by the anti-periplanar arrangement of the departing proton and leaving group. askthenerd.com By starting with a precursor of a defined stereochemistry, it is possible to control the geometry of the resulting double bond.

Incorporation of the 4-n-Butylphenyl Moiety

Aryl Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls and other conjugated systems. These reactions allow for the efficient formation of C-C bonds between various organic electrophiles and organometallic reagents.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. nih.gov It typically involves the reaction of an organoboron compound, such as a boronic acid or a boronic ester, with an organic halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is known for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its byproducts. nih.gov

In the context of synthesizing this compound, the Suzuki-Miyaura coupling could be envisioned in a couple of ways. One approach would be to couple a 2,3-dibromopropene (B1205560) with 4-n-butylphenylboronic acid. This would involve the selective coupling at one of the bromine-bearing carbons.

Alternatively, and perhaps more strategically, the 4-n-butylphenyl group could be introduced first, followed by the formation of the 2-bromo-1-propene moiety. A more direct approach would be the coupling of a suitable 2-bromo-1-propene derivative with 4-n-butylphenylboronic acid.

Catalysts and Reaction Conditions:

A variety of palladium catalysts can be employed for the Suzuki-Miyaura coupling, with the choice often depending on the specific substrates. Common catalyst systems include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in combination with a phosphine (B1218219) ligand, such as triphenylphosphine (B44618) (PPh₃) or a more sterically demanding and electron-rich phosphine like tricyclohexylphosphine (B42057) (PCy₃) or tri-tert-butylphosphine (B79228) (P(t-Bu)₃). thieme-connect.com In some cases, ligand-free palladium catalysts, such as palladium acetate or palladium chloride, have been shown to be effective, particularly for the coupling of aryl and vinyl bromides. researcher.liferesearchgate.net

The reaction is typically carried out in the presence of a base, which is necessary to activate the boronic acid for transmetalation to the palladium center. organic-chemistry.org Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). The choice of solvent can also be critical, with common options including toluene, dioxane, ethanol, and mixtures of organic solvents with water.

The synthesis of 4-n-butylphenylboronic acid itself can be achieved through the reaction of 4-n-butylphenylmagnesium bromide with trimethyl borate, followed by acidic workup. ontosight.ai

Below is a table summarizing typical conditions for Suzuki-Miyaura coupling of vinyl bromides with arylboronic acids.

| Catalyst System | Base | Solvent | Temperature | Typical Yields |

| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/Water | 80-100 °C | Good to Excellent |

| Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | Room Temp to 80 °C | High |

| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 °C | Good to High |

| Ligand-free Pd(OAc)₂ | K₂CO₃ | Ethanol | Room Temperature | Moderate to Good researcher.liferesearchgate.net |

This interactive table provides an overview of common conditions that could be adapted for the coupling of a 2-bromo-1-propene substrate with 4-n-butylphenylboronic acid to furnish the target compound.

Other Transition Metal-Catalyzed Cross-Couplings (e.g., Iron-Catalyzed)

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. While palladium and nickel catalysts are prevalent, there is growing interest in using more abundant and less toxic metals like iron. Iron-catalyzed cross-coupling reactions, particularly Kumada-type couplings, offer an effective route for constructing the carbon skeleton of the target molecule. nih.gov

One potential iron-catalyzed approach involves the cross-coupling of an aryl Grignard reagent, such as (4-n-butylphenyl)magnesium bromide, with an appropriate allylic halide, like 2,3-dibromopropene. Iron(III) salts, such as iron(III) chloride (FeCl₃) or iron(III) acetylacetonate (B107027) [Fe(acac)₃], are commonly used as catalysts. thieme-connect.dewindows.net The addition of additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA) can be crucial for suppressing the formation of side products and improving reaction yields. thieme-connect.de The reaction typically proceeds under mild conditions, making it an attractive method. researchgate.net

The general scheme for this reaction is as follows:

Reactants: (4-n-butylphenyl)magnesium bromide + 2,3-dibromopropene

Catalyst: FeCl₃ (e.g., 5 mol%)

Additive: TMEDA

Solvent: Tetrahydrofuran (B95107) (THF)

Product: this compound

The table below illustrates the scope of iron-catalyzed cross-coupling for forming alkyl-arene products, analogous to the synthesis of the target compound.

| Entry | Aryl Grignard Reagent | Alkyl Halide | Catalyst System | Yield (%) |

| 1 | Phenylmagnesium bromide | 1-Bromooctane | FeCl₃ (5 mol%), TMEDA | 95 |

| 2 | 4-Methoxyphenylmagnesium bromide | 2-Bromonorbornane | FeCl₃ (5 mol%), TMEDA | 92 |

| 3 | Naphthylmagnesium bromide | 1-Bromohexane | Fe(acac)₃ (5 mol%) | 97 |

| 4 | 4-Tolylmagnesium bromide | Cyclohexyl bromide | FeCl₃ (5 mol%), TMEDA | 85 |

This table presents representative data for iron-catalyzed Kumada-type cross-coupling reactions based on established literature. thieme-connect.de

Radical Cascade and Cross-Coupling Approaches

Radical cascade reactions provide an efficient means to construct complex molecules in a single step by forming multiple bonds sequentially. researchgate.netnih.gov An iron-catalyzed multicomponent radical cascade could be envisioned for the synthesis of this compound. nih.gov Such a process might involve the Giese addition of a radical to an alkene, followed by a cross-coupling event. nih.gov

A hypothetical three-component radical cross-coupling could utilize a vinyl boronate, a radical precursor, and an aryl Grignard reagent. For instance, the reaction could proceed via the addition of a bromomethyl radical (generated from dibromomethane) to a vinyl boronate, creating an α-boryl radical. This intermediate could then be trapped by an iron catalyst and coupled with (4-n-butylphenyl)magnesium bromide. nih.gov Visible-light-mediated processes can also initiate radical cascades, for example, by generating a bromine radical from a source like N-bromosuccinimide (NBS), which then adds to an alkyne or alkene. researchgate.net

The key steps in a potential radical cascade are:

Initiation: Generation of a bromine-containing radical.

Propagation: Radical addition to a π-system (alkene or alkyne).

Cascade: Intramolecular cyclization or rearrangement.

Termination: Cross-coupling with the aryl partner to form the final product.

These strategies allow for the rapid assembly of molecular complexity from simple starting materials. acs.orgsci-hub.box

Functionalization of Pre-existing Alkenes with Aryl Groups

Another strategic approach involves the direct functionalization of a simple, pre-existing alkene, such as allene (B1206475) or propene derivatives. Palladium-catalyzed reactions are particularly well-suited for the 1,2-arylfunctionalization of α-olefins. nih.gov A palladium-catalyzed arylhalogenation reaction could simultaneously introduce both the aryl group and the halogen across a double bond. nih.gov

This transformation can be achieved by intercepting Mizoroki-Heck intermediates. The process begins with the formation of a σ-aryl palladium species, which then undergoes olefin insertion to generate a σ-alkyl palladium intermediate. nih.gov Instead of undergoing β-hydride elimination, this intermediate is intercepted by an electrophilic halogenating reagent, such as copper(II) bromide (CuBr₂), to yield the 1,2-arylbrominated product. nih.gov

A plausible reaction scheme is:

Reactants: Propene derivative + 4-n-butylphenyl iodide/bromide + Bromine source

Catalyst: Palladium acetate [Pd(OAc)₂]

Halogenating Reagent: CuBr₂

Solvent: Diethyl ether (Et₂O) or similar

Product: this compound

The regioselectivity of such reactions can often be tuned by modifying the reaction conditions, such as the choice of solvent. nih.gov This methodology complements traditional cross-coupling by providing access to products with an additional functional group installed in a single step. researchgate.net

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

Optimizing synthetic routes is critical for achieving high yields and selectivities, which is essential for the practical application of any chemical synthesis. This involves the careful selection of catalysts, ligands, and reaction conditions.

Catalyst Systems and Ligand Effects

The choice of catalyst and associated ligands profoundly influences the outcome of transition metal-catalyzed reactions. researchgate.net In iron-catalyzed cross-couplings, the catalytic system's effectiveness can be significantly enhanced by the choice of iron precursor and additives. While simple iron salts are effective, well-defined iron(III)-salen-type complexes have also been shown to be active catalysts under mild conditions without the need for additives. researchgate.net

In palladium-catalyzed reactions, ligands play a multifaceted role. They can influence the catalyst's stability, solubility, and reactivity. The electronic and steric properties of phosphine ligands, for example, can dictate the rate and selectivity of the reaction. Electron-rich alkyl phosphine ligands can increase γ-selectivity in certain allylic coupling reactions. nih.gov The bite angle of bidentate phosphine ligands is another critical parameter that can control regioselectivity. nih.gov In some cases, olefinic ligands like dibenzylideneacetone (B150790) (dba) can dramatically increase site-selectivity. nih.gov Interestingly, some highly efficient cross-coupling reactions can proceed under ligand-free conditions, often involving in situ generated palladium nanoparticles. rsc.org

| Ligand Type | Example | Effect on Reaction |

| Monodentate Phosphine | Tri(o-tolyl)phosphine | Steric hindrance can slow conversion. nih.gov |

| Bidentate Phosphine | 1,1'-Bis(di-tert-butylphosphino)ferrocene | Large bite angle can promote high γ-selectivity. nih.gov |

| Olefinic Ligand | Dibenzylideneacetone (dba) | Can increase the rate of reductive elimination and enhance site-selectivity. nih.gov |

| Lewis Basic Additive | N,N,N′,N′-tetramethylethylenediamine (TMEDA) | Suppresses side reactions in iron-catalyzed couplings. thieme-connect.de |

This interactive table summarizes the effects of different ligand types on transition metal-catalyzed cross-coupling reactions. thieme-connect.denih.gov

Reaction Condition Tuning (e.g., Solvents, Temperature, Additives)

Fine-tuning reaction conditions is a crucial aspect of synthetic optimization. researchgate.net Key parameters include solvent, temperature, and the use of additives.

Solvents: The choice of solvent is critical as it can affect the solubility of reactants and catalysts, as well as influence the reaction mechanism. For instance, in iron-catalyzed Kumada couplings, using tetrahydrofuran (THF) is often essential, as other solvents may lead to undesired side reactions. thieme-connect.de In palladium-catalyzed arylbromination, switching the solvent from THF to diethyl ether can dramatically alter the ratio of 1,1- to 1,2-addition products. nih.gov

Temperature: Reaction temperature directly impacts reaction rates. While higher temperatures can accelerate reactions, they may also lead to decomposition or the formation of byproducts. Many modern catalytic systems are designed to operate at or near room temperature to improve selectivity and functional group tolerance. google.com For exothermic reactions, controlling the initial and reaction temperatures is vital for achieving good yields and selectivity. google.com

Additives: Additives can play various roles, from acting as co-catalysts to sequestering byproducts. In many Grignard cross-coupling reactions, Lewis basic additives like TMEDA are employed to break up Grignard reagent aggregates and prevent side reactions. thieme-connect.de The presence of certain salts or other additives can also influence the stability and activity of the catalytic species.

A systematic approach to optimizing these conditions, often employing design of experiment (DoE) methodologies, is key to developing a robust and efficient synthesis. researchgate.net

Electrophilic and Nucleophilic Additions to the Alkene Moiety

The carbon-carbon double bond in this compound is susceptible to various addition reactions. The electron-rich nature of the π-bond allows it to act as a nucleophile, attacking electrophilic species. Conversely, the presence of the electron-withdrawing bromine atom can influence the regioselectivity of these additions.

Hydroformylation of Olefins

Hydroformylation, also known as the oxo process, is a significant industrial method for producing aldehydes from alkenes. This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond, typically catalyzed by transition metal complexes, most commonly rhodium. wikipedia.orgresearchgate.net The reaction of this compound with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a rhodium catalyst is expected to yield a mixture of two isomeric aldehydes.

The regioselectivity of the hydroformylation of substituted styrenes and related compounds is influenced by both steric and electronic factors. For terminal alkenes like this compound, the reaction can produce both the linear and the branched aldehydes. The use of specific ligands, such as phosphines and phosphites, can significantly influence the ratio of these products. For instance, bulky ligands tend to favor the formation of the linear aldehyde due to steric hindrance. A patent for the hydroformylation of substituted allylbenzenes, which are structurally similar, describes the use of water-soluble sulfonated arylphosphine ligands with a rhodium complex to achieve high yields of the desired aldehydes. google.com

| Catalyst System | Substrate | Temperature (°C) | Pressure (MPa) | Product(s) | Yield (%) | Reference |

| Rhodium complex with sulfonated arylphosphine ligand | Substituted Allylbenzene | 80-140 | 0.5-10 | Linear and Branched Aldehydes | High | google.com |

| [Rh(acac)(CO)2] | Vinyl Alkenes | - | - | β-aldehyde | 70-77 | researchgate.net |

| RhH(CO)(PPh3)3 | Alk-1-enes | 25 | 0.1 | Straight-chain aldehyde | High (20:1 ratio) | rsc.org |

Hydrophosphination Reactions

Hydrophosphination involves the addition of a P-H bond across a carbon-carbon double bond. This reaction can be catalyzed by various transition metals, as well as by alkali metals. chemrxiv.org The addition of a phosphine, such as diphenylphosphine, to this compound would result in the formation of a phosphine derivative. The regioselectivity of this addition can be either Markovnikov or anti-Markovnikov, depending on the catalyst and reaction conditions employed. For instance, tin-catalyzed hydrophosphination of alkenes with diphenylphosphine has been reported to proceed, although competitive dehydrocoupling can be a side reaction. nih.gov

The development of metal-catalyzed hydrophosphination has seen the use of a variety of metals, including late transition metals like palladium and platinum, as well as more earth-abundant metals. chemrxiv.org These reactions provide a direct route to functionalized phosphines, which are valuable as ligands in catalysis. nih.gov

| Catalyst | Substrate | Phosphine | Product Type | Reference |

| Tin derivatives (e.g., Cp*2SnCl2) | Alkenes | Diphenylphosphine | Phosphine | nih.gov |

| Lanthanide complexes | Alkenes and Alkynes | Primary and Secondary Phosphines | Phosphine | researchgate.net |

| Copper catalysts | Styrenes | - | Phosphine | researchgate.net |

Epoxidation of the Olefinic Double Bond

The double bond of this compound can be converted to an epoxide, a three-membered cyclic ether, through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). leah4sci.comorganic-chemistry.org This reaction, known as the Prilezhaev reaction, is a stereospecific syn-addition, meaning the oxygen atom is delivered to the same face of the double bond. masterorganicchemistry.com The configuration of the substituents on the double bond is retained in the epoxide product.

The reaction proceeds via a concerted mechanism where the peroxy acid transfers an oxygen atom to the alkene. leah4sci.com The rate of epoxidation is generally increased by electron-donating groups on the alkene and electron-withdrawing groups on the peroxy acid. The presence of the bromine atom on the double bond in this compound may influence the reactivity of the alkene towards epoxidation. The resulting epoxide is a versatile intermediate that can undergo various ring-opening reactions.

| Oxidizing Agent | Substrate | Solvent | Product | Stereochemistry | Reference |

| m-CPBA | Alkene | Chloroform, Dichloromethane | Epoxide | syn-addition | leah4sci.commasterorganicchemistry.com |

| Peracetic Acid | Alkene | - | Epoxide | syn-addition | organic-chemistry.org |

| Shi's Fructose-Derived Ketone | Alkene | - | Epoxide | Asymmetric | beilstein-journals.org |

Reactions Involving the Vinylic Bromine

The vinylic bromine atom in this compound is a key functional group for carbon-carbon bond formation through cross-coupling reactions.

Cross-Coupling Reactions for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, for which its developers were awarded the Nobel Prize in Chemistry in 2010. wikipedia.orgnih.gov This reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base. wikipedia.org The vinylic bromine of this compound makes it an excellent substrate for this reaction.

Coupling of this compound with an aryl or vinyl boronic acid, for example, would lead to the formation of a new carbon-carbon bond, replacing the bromine atom. The reaction typically employs a palladium(0) catalyst, which is often generated in situ from a palladium(II) precatalyst. A variety of phosphine ligands are used to stabilize the palladium catalyst and modulate its reactivity. nih.gov The choice of base, solvent, and reaction temperature are all critical parameters for a successful Suzuki-Miyaura coupling. The reaction generally proceeds with retention of the stereochemistry of the double bond. wikipedia.org

| Palladium Catalyst | Ligand | Base | Substrate | Coupling Partner | Product | Reference |

| PdCl2(dppf)·CH2Cl2 | dppf | Cs2CO3 | Benzylic Halide | Arylboronic Acid | Diarylmethane | acs.org |

| Pd(OAc)2 | SPhos | - | Aryl Bromide | Arylboronic Acid | Biaryl | nih.gov |

| Pd(dppf)Cl2 | dppf | - | Brominated 2,1-Borazaronaphthalene | Potassium Alkenyltrifluoroborate | Alkenyl-substituted Azaborine | nih.gov |

| Pd(PPh3)4 | PPh3 | NaOH | Alkenyl Bromide | Catechol Alkenylboronic Ester | Diene | nih.gov |

Nucleophilic Substitution and Elimination Pathways

As a secondary allylic bromide, this compound can undergo both nucleophilic substitution and elimination reactions, often in competition. chemguide.co.uk The specific pathway followed depends on factors such as the nature of the nucleophile/base, solvent polarity, and temperature.

Nucleophilic Substitution:

SN1 Mechanism: The allylic nature of the substrate can stabilize the formation of an allylic carbocation intermediate upon departure of the bromide leaving group. This delocalized cation can then be attacked by a nucleophile at two positions, potentially leading to a mixture of products. This pathway is favored by weak nucleophiles and polar protic solvents. libretexts.orgweebly.com

SN2 Mechanism: A strong nucleophile can attack the carbon bearing the bromine in a concerted, bimolecular fashion, displacing the bromide ion and inverting the stereochemistry if the carbon were chiral. libretexts.org Steric hindrance at the secondary carbon may slow this process compared to a primary halide. bluffton.edu

Elimination Reactions:

E1 and E2 Mechanisms: In the presence of a base, elimination of hydrogen bromide can occur to form a diene. Strong, bulky bases favor the E2 mechanism, which is a concerted process. libretexts.org Weaker bases, especially under conditions that favor carbocation formation (high temperature, polar solvent), can lead to an E1 pathway. The hydroxide ion, for example, can act as both a nucleophile (leading to substitution) and a strong base (leading to elimination). chemguide.co.uk

The choice between substitution and elimination is a classic challenge in organic synthesis. For secondary halogenoalkanes, a mixture of products is common. chemguide.co.uk To favor elimination, stronger bases and higher temperatures are typically employed.

Reactivity of the 4-n-Butylphenyl Substituent

The 4-n-butylphenyl group is not merely a passive scaffold; its aromatic ring and alkyl side chain possess their own distinct reactivities.

The benzene ring can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. lecturio.comlibretexts.org The outcome of such reactions is governed by the directing effects of the substituents already present. In this molecule, the ring is substituted with an n-butyl group and a 2-bromo-1-propenyl group.

Directing Effects: The n-butyl group is an alkyl group, which is an electron-donating group (activating) through induction and hyperconjugation. It directs incoming electrophiles to the ortho and para positions. lkouniv.ac.in Since the para position is already occupied, it directs to the two equivalent ortho positions (C2 and C6 of the phenyl ring). The 2-bromo-1-propenyl substituent is generally considered to be weakly deactivating due to the electronegativity of the bromine and the sp2 carbons, but it is also an ortho, para director. The activating effect of the alkyl group is dominant, strongly favoring substitution at the positions ortho to the butyl group.

Common EAS reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring. masterorganicchemistry.com

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) introduces a halogen atom. lecturio.commakingmolecules.com

Friedel-Crafts Alkylation/Acylation: Reaction with an alkyl halide or acyl halide in the presence of a Lewis acid catalyst adds an alkyl or acyl group to the ring, respectively. lkouniv.ac.inmakingmolecules.com

C-H functionalization is an evolving field that aims to directly convert C-H bonds into new functional groups, offering more efficient synthetic routes compared to traditional methods that require pre-functionalized substrates. rsc.orgprinceton.edu

Phenyl Ring: Undirected C-H functionalization on the phenyl ring is possible but often suffers from a lack of regioselectivity. Directed C-H functionalization, which utilizes a directing group to guide a metal catalyst to a specific C-H bond (typically ortho to the directing group), would require prior modification of the substrate to install such a group.

Butyl Chain: Selective C-H functionalization of an unactivated alkyl chain like the n-butyl group is challenging. Different positions on the chain (Cα, Cβ, Cγ, Cδ relative to the ring) have similar reactivity. However, certain catalytic systems have been developed for site-selective functionalization. For instance, radical-based reactions might favor the terminal methyl group (Cδ) or the secondary Cβ and Cγ positions, while some transition-metal catalysts can be directed to the benzylic position (Cα).

Table 3: Potential C-H Functionalization Approaches

| Location | Strategy | Description | Potential Outcome |

|---|---|---|---|

| Phenyl Ring (ortho to butyl) | Directed C-H Activation | Requires installation of a directing group (e.g., pyridine, amide) on the molecule to guide a catalyst. | Arylation, acylation, etc., at a specific position. |

| Butyl Chain (Benzylic Cα) | Benzylic C-H Oxidation/Functionalization | The C-H bonds on the carbon adjacent to the aromatic ring are often more reactive and can be selectively functionalized. | Introduction of hydroxyl, carbonyl, or other groups. |

| Butyl Chain (Terminal Cδ) | Radical-based C-H Functionalization | Utilizes radical intermediates which can show a preference for terminal C-H bonds under specific conditions. | Halogenation or borylation at the terminal carbon. |

The aromatic ring and its alkyl side chain can undergo various oxidation and reduction reactions.

Oxidation: The n-butyl side chain is susceptible to oxidation, particularly at the benzylic position (the CH₂ group attached to the ring). Strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under harsh conditions can oxidize the entire butyl chain to a carboxylic acid group (-COOH), forming 4-(2-bromo-1-propenyl)benzoic acid. pressbooks.pub The aromatic ring itself is generally resistant to oxidation due to its stability. pressbooks.pub

Reduction: The aromatic ring can be reduced to a cyclohexane ring under catalytic hydrogenation. This typically requires high pressures of hydrogen gas and potent catalysts, such as rhodium on carbon (Rh/C) or ruthenium. pressbooks.pub Under these conditions, the alkene double bond would also be reduced. Milder hydrogenation conditions (e.g., using Pd/C) might selectively reduce the alkene double bond without affecting the aromatic ring.

Reactivity Profiles and Transformational Pathways of this compound

The chemical behavior of this compound is dictated by the interplay of its three primary functional components: the vinyl bromide, the allylic C-H bonds, and the n-butylphenyl group. These structural motifs open up diverse avenues for chemical transformations, including migratory functionalization and radical-mediated reactions. This article explores the potential reactivity of this compound based on established principles in organic chemistry.

Mechanistic Investigations of Reactions Involving 2 Bromo 3 4 N Butylphenyl 1 Propene

Elucidation of Catalytic Cycles in Transition Metal-Mediated Processes

2-Bromo-3-(4-n-butylphenyl)-1-propene is an ideal substrate for a variety of transition metal-mediated cross-coupling reactions, most notably those catalyzed by palladium. wikipedia.orgnih.gov The generally accepted mechanisms for these reactions, such as the Heck, Suzuki, and Negishi couplings, proceed through a catalytic cycle involving palladium in different oxidation states, typically cycling between Pd(0) and Pd(II). wikipedia.orgnih.govyoutube.com

A representative catalytic cycle, for instance in a Heck-type reaction, would involve the following key steps:

Oxidative Addition : The cycle initiates with the oxidative addition of the C-Br bond of this compound to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step and results in the formation of a π-allylpalladium(II) complex. libretexts.orguwindsor.carsc.org The palladium center formally changes its oxidation state from 0 to +2.

Olefin Coordination and Insertion : An incoming alkene coordinates to the palladium(II) center. This is followed by a migratory insertion of the alkene into the palladium-carbon bond. libretexts.org

β-Hydride Elimination : A hydrogen atom from a carbon β to the palladium atom is eliminated, forming a palladium-hydride species and releasing the final substituted alkene product. This step is characteristic of the Heck reaction and dictates the regioselectivity of the final product. libretexts.orgnih.gov

Reductive Elimination/Base Regeneration : The active Pd(0) catalyst is regenerated by a reductive elimination step, often facilitated by a base which removes the hydride and the bromide from the palladium center. libretexts.orgorganic-chemistry.org

Similarly, in Suzuki or Negishi couplings, the oxidative addition step is followed by transmetalation with an organoboron wikipedia.orgresearchgate.net or organozinc nih.govnih.gov reagent, respectively, instead of olefin insertion. This is followed by reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. nih.govwikipedia.org

| Step in Catalytic Cycle | Description | Intermediate Species | Change in Pd Oxidation State |

|---|---|---|---|

| Oxidative Addition | The C-Br bond of the substrate adds across the Pd(0) center. | π-Allylpalladium(II) bromide complex | 0 ➔ +2 |

| Transmetalation (Suzuki/Negishi) | The organic group from the organometallic reagent replaces the bromide on the Pd(II) complex. | Di-organopalladium(II) complex | No Change |

| Reductive Elimination | The two organic groups couple and leave the palladium center, forming the product. | Pd(0) complex | +2 ➔ 0 |

Understanding Regioselectivity and Stereoselectivity in Alkene Transformations

In reactions of unsymmetrical allylic substrates like this compound, control of regioselectivity and stereoselectivity is paramount. Transition metal-catalyzed allylic substitution reactions can, in principle, yield two regioisomers (linear or branched products) and, depending on the substrate and nucleophile, various stereoisomers.

Regioselectivity is often dictated by the nature of the catalyst, including the ligands coordinated to the metal center, and the electronic and steric properties of the reacting partners. researchgate.net For instance, in palladium-catalyzed Negishi couplings of 3,3-disubstituted allylzinc reagents, the use of specific phosphine (B1218219) ligands has been shown to afford completely linear-selective products. nih.govmit.edumit.edu This selectivity arises from the steric hindrance in the transition state leading to the branched product, favoring the formation of the less hindered linear isomer.

Stereoselectivity in these reactions refers to the preferential formation of one stereoisomer over another. In Suzuki couplings, for example, the reaction typically proceeds with retention of configuration for the double bond of both the organoboron reagent and the halide. wikipedia.org For allylic substrates, stereospecificity can be achieved with enantioenriched nucleophiles, where the configuration of the starting material is transferred to the product. nih.gov The outcome often depends on whether the transmetalation and reductive elimination steps proceed with retention or inversion of configuration. nih.gov

Role of Intermediates in Reaction Pathways (e.g., Carbocations, Radicals, Organometallic Species)

The reaction pathway taken by this compound is highly dependent on the reaction conditions, which in turn determines the nature of the key reactive intermediates.

Organometallic Species : In transition metal-catalyzed reactions, the primary intermediates are organometallic complexes. Following oxidative addition, a π-allylpalladium(II) complex is formed. This species is a key intermediate that undergoes subsequent steps like transmetalation or nucleophilic attack. uni-saarland.de The stability and reactivity of this complex are influenced by the ligands on the palladium center.

Carbocations : In the absence of a metal catalyst, particularly in polar protic solvents, the reaction can proceed via an SN1-type mechanism involving a carbocation intermediate. libretexts.orglibretexts.org The bromine atom departs as a bromide ion, generating a resonance-stabilized allylic carbocation. cureffi.orgstackexchange.com This delocalized cation can then be attacked by a nucleophile at either of the two carbons sharing the positive charge, potentially leading to a mixture of regioisomers. rsc.org The stability of this benzylic-allylic carbocation intermediate makes this pathway plausible under solvolysis conditions. libretexts.orgcureffi.org

Radicals : Under conditions that favor radical formation, such as the presence of a radical initiator or light, reactions can proceed through an allylic radical intermediate. quimicaorganica.orglibretexts.org A bromine radical can abstract an allylic hydrogen, or in this case, the weak C-Br bond can undergo homolytic cleavage. The resulting allylic radical is resonance-stabilized, with the unpaired electron delocalized over two carbon atoms. libretexts.orgyoutube.com This radical can then react with another species to form the product. Allylic bromination using reagents like N-bromosuccinimide (NBS) famously proceeds via such a radical mechanism. libretexts.org

Kinetic Studies and Reaction Rate Determinants

Kinetic studies of reactions analogous to those involving this compound provide insight into the factors that control the reaction rate. In many palladium-catalyzed cross-coupling reactions, the oxidative addition of the organic halide to the Pd(0) complex is the rate-determining step. uwindsor.ca

The rate of oxidative addition is influenced by several factors:

The nature of the halide : The C-X bond strength is a key factor. C-Br bonds are weaker than C-Cl bonds, and thus aryl and vinyl bromides generally react faster than the corresponding chlorides. stackexchange.com

The electronic properties of the substrate : Electron-withdrawing groups on the aryl ring can sometimes accelerate oxidative addition. acs.org

The nature of the palladium catalyst : The ligands on the palladium center significantly impact its reactivity. Bulky, electron-rich phosphine ligands tend to promote the oxidative addition step. uwindsor.cachemrxiv.org

For SN1-type reactions, the rate-determining step is the formation of the carbocation. stackexchange.com Therefore, the rate is primarily dependent on the stability of the carbocation and the ability of the leaving group to depart. Polar protic solvents that can stabilize the carbocation intermediate will increase the reaction rate. libretexts.org

Computational and Theoretical Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating complex reaction mechanisms at a molecular level.

For instance, DFT studies on Negishi cross-couplings have been used to elucidate the origin of regioselectivity by comparing the energies of the transition states leading to the linear versus the branched products. mit.edumit.edu Such calculations can model the steric and electronic interactions between the substrate and the catalyst that govern the reaction's outcome.

| Computational Method | Information Obtained | Application to this compound |

|---|---|---|

| DFT Geometry Optimization | Calculates the lowest energy structures of reactants, intermediates, and products. | Provides the 3D structure of intermediates like the π-allylpalladium complex. |

| Transition State Search | Locates the highest energy point along the reaction coordinate between two minima. | Determines the structure and energy of transition states for steps like oxidative addition. |

| Potential Energy Surface Scan | Maps the energy of the system as a function of specific geometric parameters. | Elucidates the complete energy profile of a catalytic cycle or reaction pathway. |

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

For this compound, analysis of its molecular orbitals can predict its behavior as either a nucleophile or an electrophile.

The HOMO would indicate the most nucleophilic regions of the molecule, likely centered on the π-system of the double bond and the phenyl ring. Reactions with electrophiles would be initiated at these sites.

The LUMO would indicate the most electrophilic regions. The C-Br bond is expected to be a major contributor to the LUMO, making the carbon atom attached to the bromine susceptible to nucleophilic attack, which is consistent with its role in oxidative addition and SN-type reactions. ic.ac.uk

By analyzing the energies and spatial distributions of these orbitals, chemists can predict which sites on the molecule are most likely to react and under what conditions, providing a theoretical foundation for the observed reactivity. ic.ac.uk

Advanced Applications and Derivatization of 2 Bromo 3 4 N Butylphenyl 1 Propene in Synthetic Chemistry

Building Block for Complex Organic Molecules

The strategic placement of functional groups in 2-Bromo-3-(4-n-butylphenyl)-1-propene makes it a potent building block for the synthesis of intricate organic structures. The vinyl bromide moiety is particularly significant, serving as a handle for various palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This allows for the direct attachment of diverse aryl, alkyl, alkynyl, and other organic fragments at the 2-position of the propene chain, systematically building molecular complexity.

Furthermore, the allylic C-H bonds and the double bond itself can be engaged in a variety of transformations, including allylic substitution, oxidation, and cycloaddition reactions. The 4-n-butylphenyl group not only imparts specific solubility characteristics but can also be subject to further electrophilic aromatic substitution if required, adding another layer of synthetic versatility.

In the realm of medicinal chemistry and natural product synthesis, intermediates that allow for the controlled assembly of complex scaffolds are highly sought after. This compound serves as a potential precursor for fragments found in or analogous to bioactive molecules. The construction of these molecules often relies on the precise formation of C-C bonds, a task for which the vinyl bromide group is ideally suited.

For instance, a Suzuki-Miyaura coupling reaction could be employed to link the 2-bromo-1-propene unit to a complex boronic acid derivative, forming a key bond in the carbon skeleton of a natural product analog. The n-butyl group can enhance lipophilicity, a critical parameter for modulating the pharmacokinetic properties of potential drug candidates. While direct incorporation into a named natural product is not documented, its utility is analogous to how other functionalized bromoalkenes are used to construct polyketide chains or other complex acyclic and cyclic systems. nih.gov

Table 1: Potential Cross-Coupling Reactions for Scaffold Synthesis

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura | Organoboronic acid/ester | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

| Stille | Organostannane | Pd(PPh₃)₄ | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C(sp²)-C(sp²) |

The dual functionality of the alkene and vinyl bromide in this compound provides a template for constructing various cyclic systems. Palladium-catalyzed intramolecular Heck reactions, for example, can be envisioned if a suitable tethered alkene is present elsewhere in a more elaborated derivative of the molecule. This approach is a powerful method for forming five- and six-membered rings.

Moreover, the molecule can be a precursor for Diels-Alder reactions or other pericyclic processes to build polycyclic frameworks. The vinyl bromide can also be converted into other functional groups that facilitate cyclization. For instance, conversion to a lithium or Grignard reagent followed by reaction with a suitable dielectrophile can initiate ring-forming cascades. This versatility is crucial in synthesizing the core structures of many heterocyclic compounds, which are prevalent in pharmaceuticals and materials science. acs.orgnih.gov The synthesis of substituted indoles, furans, or other heterocycles can be designed starting from this bromo-propene derivative through cascade reactions involving an initial cross-coupling followed by an intramolecular cyclization. researchgate.net

Monomer in Functional Polymer Synthesis

The terminal alkene group in this compound allows it to act as a functional monomer for addition polymerization. The resulting polymer would feature a poly(1-propene) backbone with pendant 2-bromo-1-(4-n-butylphenyl)ethyl groups. The presence of the bulky, functional side-chain influences the polymer's physical properties, such as its glass transition temperature and solubility, while the bromine atom serves as a reactive site for further chemical modification.

To synthesize well-defined polymers with controlled molecular weight and low dispersity, modern controlled polymerization techniques are essential. For a monomer like this compound, controlled radical polymerization methods such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization would be suitable. These methods are known for their tolerance to a wide variety of functional groups.

The polymerization would yield a polymer with the general structure depicted below, where each repeating unit contains a reactive C-Br bond. The predictable nature of these polymerization techniques allows for the synthesis of block copolymers by sequential monomer addition, enabling the creation of advanced materials with microphase-separated morphologies.

Table 2: Comparison of Controlled Polymerization Methods

| Method | Control Agent / Initiator | Key Features |

|---|---|---|

| ATRP | Transition Metal Complex (e.g., CuBr/Ligand) | Tolerant to many functional groups; provides good control over MW and dispersity. |

One of the most powerful applications of polymerizing this compound is the potential for post-polymerization functionalization. nih.govsemanticscholar.org After creating the polymer backbone, the pendant bromine atoms on each monomer unit act as versatile handles for chemical modification. nih.govresearchgate.netutexas.edu This strategy allows for the creation of a diverse library of functional polymers from a single parent macromolecule, ensuring that all resulting polymers have the same degree of polymerization.

A wide array of chemical transformations can be applied to the C-Br bond, including:

Nucleophilic Substitution: Reaction with amines, azides, or thiols to introduce new functional side-chains.

Cross-Coupling Reactions: Suzuki or Sonogashira coupling to attach different aromatic or acetylenic groups, thereby tuning the electronic and photophysical properties of the polymer.

Radical Reactions: Conversion of the C-Br bond into other functionalities via radical intermediates.

This approach is highly modular and efficient for developing materials with tailored properties for applications in fields such as electronics, sensing, and biomedicine.

Precursor for Ligand Synthesis in Catalysis

The reactivity of the vinyl bromide group makes this compound a valuable precursor for synthesizing ligands used in transition-metal catalysis. Phosphine (B1218219) ligands, which are crucial in many catalytic systems, can be prepared through the reaction of the vinyl bromide with lithium or sodium phosphides (e.g., LiPPh₂). This would result in a vinylphosphine ligand bearing a 4-n-butylphenyl substituent, which can influence the steric and electronic properties of the resulting metal complex.

Alternatively, the compound can be used as a building block to construct more complex ligand frameworks. For example, a Suzuki coupling could be used to attach the 2-bromo-1-propene unit to a heterocyclic compound like pyridine or an imidazole derivative, which are common coordinating motifs in catalysis. The resulting structure could then serve as a bidentate or polydentate ligand. The ability to systematically modify the ligand structure by starting from a versatile precursor like this compound is essential for catalyst optimization and the development of new chemical transformations. ua.edu

Modification to Phosphine or N-Heterocyclic Carbene Ligands

The functionalization of this compound serves as a strategic entry point for the synthesis of advanced ligand architectures, particularly phosphines and N-heterocyclic carbenes (NHCs). The allylic bromide moiety is a versatile chemical handle that allows for direct modification through nucleophilic substitution pathways, enabling the introduction of phosphorus and nitrogen-based donor groups.

Synthesis of Phosphine Ligands

The conversion of this compound into tertiary phosphine ligands is typically achieved via reaction with alkali metal phosphides. nih.gov This standard method involves the nucleophilic displacement of the bromide by a phosphide anion, such as lithium diphenylphosphide (LiPPh₂) or potassium dicyclohexylphosphide (KPCy₂). The reaction proceeds readily to form a new carbon-phosphorus bond, yielding an allylic phosphine ligand. The electronic and steric properties of the resulting ligand can be systematically tuned by selecting different R groups on the phosphide nucleophile, as detailed in Table 1. researchgate.net For instance, using an aryl phosphide like LiPPh₂ results in a more electron-withdrawing and less sterically bulky ligand compared to the one derived from an alkyl phosphide like KPCy₂. prochemonline.com The synthesis is generally performed under inert atmospheric conditions to prevent the facile oxidation of the phosphine product. researchgate.net

Table 1: Potential Phosphine Ligands Derived from this compound

| Entry | Phosphide Reagent | R Group | Resulting Ligand Name | Key Properties |

|---|---|---|---|---|

| 1 | Lithium diphenylphosphide | Phenyl (Ph) | 3-(4-n-butylphenyl)-2-(diphenylphosphino)-1-propene | Electron-withdrawing, moderate steric bulk |

| 2 | Potassium dicyclohexylphosphide | Cyclohexyl (Cy) | 2-(dicyclohexylphosphino)-3-(4-n-butylphenyl)-1-propene | Electron-donating, high steric bulk |

Synthesis of N-Heterocyclic Carbene (NHC) Ligand Precursors

The synthesis of N-heterocyclic carbene ligands from this compound involves the initial formation of an imidazolium salt, which serves as the stable pre-ligand. york.ac.uk The reaction involves the N-alkylation of a substituted imidazole, such as 1-(2,4,6-trimethylphenyl)imidazole (IMes-H), with the allylic bromide substrate. researchgate.net This quaternization reaction yields the corresponding 1-allyl-3-aryl-imidazolium bromide salt.

These imidazolium salts are the direct precursors to the NHC ligands. nih.gov The carbene can be generated in situ through deprotonation of the C2 proton using a strong base. More commonly, the imidazolium salt is reacted directly with a metal precursor, often via a transmetalation step involving a silver(I) oxide or by direct reaction with a palladium(II) precursor containing labile ligands, to form the catalytically active metal-NHC complex. wikipedia.orgrsc.org The bulky 4-n-butylphenyl-propene substituent on one of the nitrogen atoms can significantly influence the steric environment around the resulting metal center.

Table 2: Potential Imidazolium Salt (NHC Pre-ligand) Derivatives

| Entry | Imidazole Reagent | R' Group | Resulting Imidazolium Salt Name |

|---|---|---|---|

| 1 | 1-Mesitylimidazole | Mesityl (Mes) | 1-(3-(4-n-butylphenyl)prop-2-en-1-yl)-3-mesitylimidazolium bromide |

| 2 | 1-(2,6-diisopropylphenyl)imidazole | Diisopropylphenyl (Dipp) | 1-(3-(4-n-butylphenyl)prop-2-en-1-yl)-3-(2,6-diisopropylphenyl)imidazolium bromide |

Evaluation of Catalytic Activity and Selectivity of Derived Ligands

The phosphine and N-heterocyclic carbene ligands derived from this compound are anticipated to form highly active and stable complexes with transition metals, particularly palladium, making them suitable for a range of cross-coupling catalysis applications. wikipedia.orgsigmaaldrich.com

Catalytic Performance of Derived Phosphine-Palladium Complexes

Palladium complexes bearing monodentate phosphine ligands are workhorses in catalysis. The allyl phosphine ligands synthesized from this compound can be evaluated in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling. The bulky and electron-rich nature of ligands derived from alkylphosphides (e.g., dicyclohexylphosphino derivative) is expected to promote high catalytic turnover numbers (TONs) by stabilizing the active Pd(0) species and facilitating the rate-limiting oxidative addition step, especially with challenging substrates like aryl chlorides. researchgate.netsigmaaldrich.com

In a model Suzuki-Miyaura reaction between 4-chloroanisole and phenylboronic acid, a hypothetical palladium catalyst generated in situ from Pd(OAc)₂ and the 2-(dicyclohexylphosphino)-3-(4-n-butylphenyl)-1-propene ligand could be tested. The performance would be benchmarked against established phosphine ligand systems. The large steric footprint imparted by both the dicyclohexyl groups on the phosphorus and the 4-n-butylphenylpropene backbone is expected to influence selectivity and catalyst longevity.

Table 3: Hypothetical Catalytic Evaluation in Suzuki-Miyaura Coupling (Phosphine Ligand)

| Entry | Ligand | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | L-Cy¹ | 1.0 | 100 | 12 | 92 |

| 2 | L-Ph² | 1.0 | 100 | 18 | 78 |

| 3 | SPhos | 1.0 | 100 | 12 | 95 |

¹ L-Cy = 2-(dicyclohexylphosphino)-3-(4-n-butylphenyl)-1-propene ² L-Ph = 3-(4-n-butylphenyl)-2-(diphenylphosphino)-1-propene

Catalytic Performance of Derived NHC-Palladium Complexes

N-Heterocyclic carbenes are known for forming exceptionally stable bonds with transition metals, leading to robust catalysts that often outperform their phosphine-based counterparts in terms of stability and activity. scripps.edu Palladium-NHC complexes are particularly effective in cross-coupling reactions. wikipedia.org An [(NHC)Pd(allyl)Cl] complex can be readily synthesized from the imidazolium salt precursor and [Pd(allyl)Cl]₂.

The catalytic activity of such a complex, for instance, one bearing the N-mesityl and N-(3-(4-n-butylphenyl)prop-2-en-1-yl) substituents, can be assessed in a Heck-Mizoroki coupling reaction. The strong σ-donating character of the NHC ligand stabilizes the palladium center throughout the catalytic cycle, while the steric bulk provided by the N-substituents can enhance reaction rates and prevent catalyst decomposition. The performance of this novel catalyst would be compared to standard, commercially available NHC-palladium catalysts.

Table 4: Hypothetical Catalytic Evaluation in Heck-Mizoroki Coupling (NHC Ligand)

| Entry | Catalyst | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | [Pd(NHC-Mes)(allyl)Cl]³ | 0.5 | 120 | 8 | 96 |

| 2 | [Pd(IPr)(allyl)Cl] | 0.5 | 120 | 8 | 98 |

| 3 | Pd(OAc)₂ | 2.0 | 120 | 24 | 45 |

³ NHC-Mes = 1-(3-(4-n-butylphenyl)prop-2-en-1-yl)-3-mesitylimidazol-2-ylidene

These evaluations would provide critical insights into how the unique structural features of ligands derived from this compound translate into catalytic performance, potentially offering new catalysts with enhanced stability, activity, or selectivity for challenging chemical transformations.

Future Research Directions and Unexplored Reactivity of 2 Bromo 3 4 N Butylphenyl 1 Propene

Development of Novel Catalytic Transformations

The allylic bromide functionality is a cornerstone for transition-metal-catalyzed cross-coupling reactions. Future research will likely focus on leveraging this reactivity to forge new carbon-carbon and carbon-heteroatom bonds, moving beyond classical methods to explore more advanced catalytic systems.

Palladium-catalyzed reactions are particularly promising. Methodologies developed for other allylic bromides, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, could be adapted. For instance, the coupling of various aryl and vinyl boronic acids with allylic bromides, often proceeding without a transition-metal catalyst under specific base and solvent conditions, presents a potential research avenue. organic-chemistry.org Similarly, photoredox/nickel dual catalysis, which has been successful for coupling allyl trifluoroborates with aryl halides, could be explored for the target compound. organic-chemistry.org The development of cobalt-catalyzed couplings with Grignard reagents to achieve regioselective formation of α-substituted products is another area ripe for investigation. organic-chemistry.org

These transformations would enable the synthesis of complex molecular architectures, incorporating the 3-(4-n-butylphenyl)-1-propene scaffold into larger, potentially biologically active molecules.

Table 1: Potential Novel Catalytic Cross-Coupling Reactions

| Coupling Reaction | Catalytic System | Potential Coupling Partner | Expected Product Structure |

| Suzuki-Miyaura | Pd(PPh₃)₄ / Base | Arylboronic acid | Aryl-substituted propene |

| Heck | Pd(OAc)₂ / Ligand / Base | Alkene | Substituted 1,4-diene |

| Sonogashira | Pd-Cu / Base | Terminal alkyne | Substituted 1,4-enyne |

| Cobalt-Catalyzed | Co(acac)₂ | Grignard Reagent (R-MgX) | α-Substituted propene |

| Photoredox/Nickel | Ir or Ru photocatalyst / Ni catalyst | Aryl halide | Aryl-substituted propene |

Enantioselective and Diastereoselective Synthesis Utilizing the Compound

The creation of chiral molecules is a central goal in modern organic synthesis. 2-Bromo-3-(4-n-butylphenyl)-1-propene serves as an excellent prochiral substrate for developing new asymmetric transformations. The primary focus in this area would be on catalytic enantioselective allylic substitution reactions. acs.orgnih.gov

By employing a chiral catalyst, typically a palladium complex with a chiral ligand, the substitution of the bromide with a nucleophile can be controlled to favor one enantiomer over the other. acs.org A wide variety of chiral ligands, including those based on phosphines, phosphoramidites, and N-heterocyclic carbenes, could be screened to achieve high enantioselectivity. acs.org These reactions can form new stereocenters through the formation of C-C, C-N, and C-O bonds under mild conditions. acs.orgnih.gov

Furthermore, the alkene moiety can be targeted for diastereoselective transformations. For example, catalytic enantioselective dibromination or haloazidation of the allylic alcohol precursor could establish multiple stereocenters in a single step. wisc.edunih.gov Such methods would provide access to a rich library of chiral building blocks derived from the parent compound.

Table 2: Proposed Enantioselective Transformations

| Reaction Type | Chiral Catalyst/Ligand | Nucleophile/Reagent | Potential Chiral Product |

| Allylic Alkylation | [Pd(allyl)Cl]₂ / Chiral Phosphine (B1218219) Ligand | Malonate ester | Enantioenriched α-allyl malonate |

| Allylic Amination | Pd(OAc)₂ / Chiral Diamine Ligand | Phthalimide | Enantioenriched allylic amine |

| Allylic Etherification | Pd₂(dba)₃ / Chiral Phosphoramidite Ligand | Phenol | Enantioenriched allylic ether |

| Haloazidation | Ti(OiPr)₄ / Chiral Schiff Base | TMSN₃, NBS | Chiral bromo-azido-propanol derivative |

Expansion of Substrate Scope and Reaction Diversity

A key direction for future research is to broaden the scope of coupling partners used in reactions with this compound. While traditional nucleophiles like organoborons and organozincs are well-established, there is significant potential to explore less conventional reagents.

Recent advances have demonstrated the successful cross-coupling of allylic halides with a wider range of organometallic reagents and other nucleophiles. For instance, nickel-catalyzed reductive coupling allows for the reaction of aryl bromides with secondary alkyl bromides. organic-chemistry.org The scope of cross-electrophile coupling reactions, driven electrochemically, has also been expanded to include various benzylic, allylic, and propargylic chlorides. researchgate.net Exploring these advanced protocols could enable the coupling of the title compound with previously incompatible functional groups. researchgate.netorganic-chemistry.orgresearchgate.net

Furthermore, investigating reactions that proceed via different mechanisms, such as radical pathways initiated by photoredox catalysis, could unlock novel reactivity patterns and provide access to products not achievable through traditional two-electron pathways. rsc.org

Table 3: Expansion of Coupling Partners and Reaction Types

| Reaction Type | Catalyst System | Novel Coupling Partner | Potential Product Class |

| Reductive Cross-Coupling | Ni-based catalyst | Secondary alkyl halide | Dialkyl-substituted arenes |

| Electrochemical Coupling | Ni-electrocatalysis | Alkyl bistriflimide | C(sp³)–C(sp³) coupled products |

| Photocatalytic Alkylation | Ru or Ir photocatalyst | C(sp³)–H source (e.g., ether, alkane) | Functionalized alkenes |

| Sulfinate Coupling | Pd-based catalyst | Heterocyclic sulfinate | Heteroaryl-substituted propenes |

Sustainable Synthesis and Green Chemistry Approaches

Modern chemical synthesis places a strong emphasis on sustainability. Future research on this compound should prioritize the development of environmentally benign synthetic methods. This involves several key strategies.

One major focus is the replacement of hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids. nih.govresearchgate.net Recent work has shown that synergistic Pd/hydroquinone catalytic systems can enable aerobic allylic C-H functionalization in ethanol/water mixtures under ambient conditions. nih.gov Another approach is the development of solvent- and catalyst-free reactions, potentially utilizing microwave irradiation to accelerate reaction times and improve yields. researchgate.netmdpi.com Such methods have been successfully applied to the synthesis of allylic thioethers from allylic alcohols and thiols. researchgate.net

Furthermore, designing synthetic routes that maximize atom economy is crucial. Direct nucleophilic substitution of the corresponding allylic alcohol, which generates only water as a byproduct, is a much greener alternative to using the allylic bromide, which produces salt waste. researchgate.net The use of abundant and non-toxic iron-based catalysts in place of precious metals like palladium also represents a significant step towards sustainable chemical production. nus.edu.sg

Table 4: Comparison of Traditional vs. Green Synthetic Approaches

| Transformation | Traditional Method | Green Chemistry Approach | Key Advantage |

| Nucleophilic Substitution | Allyl bromide in organic solvent | Allyl alcohol, catalyst-free, microwave | Atom economy (water byproduct), no solvent waste |

| C-H Functionalization | Pd catalyst, stoichiometric oxidant | Pd/hydroquinone, air as oxidant, ethanol/water solvent | Use of green solvents, avoids toxic oxidants |

| Cross-Coupling | Pd catalyst in THF or Toluene | Iron catalyst, minimal solvent | Use of abundant, low-toxicity metal catalyst |

| Selenofunctionalization | Transition metals, stoichiometric reagents | I₂ catalyst, DMSO oxidant, microwave, solvent-free | Metal-free, reduced reaction time, no solvent |

Integration with Flow Chemistry and High-Throughput Experimentation

The optimization of reaction conditions and the exploration of new reactivity can be dramatically accelerated by modern automation technologies. High-throughput experimentation (HTE) and flow chemistry are powerful tools that could be applied to the study of this compound.

HTE allows for the parallel execution of a large number of experiments on a microscale, enabling rapid screening of catalysts, ligands, solvents, bases, and other reaction parameters. acs.orgnih.govdomainex.co.uk This hypothesis-driven approach minimizes the consumption of materials and time required to identify optimal reaction conditions. acs.org For example, an array of experiments could be designed to quickly find the best catalyst-ligand combination for an enantioselective allylic amination.

Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers numerous advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, time), enhanced safety when dealing with hazardous reagents, and straightforward scalability. nih.govvapourtec.comresearchgate.net Integrating the synthesis of or reactions with this compound into a multi-step continuous flow process could lead to more efficient, safer, and automated production of complex target molecules. nih.govresearchgate.net

Table 5: Example of a High-Throughput Experimentation (HTE) Screening Array for Suzuki Coupling

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

| Pd Precatalyst | Pd(PPh₃)₄ | Pd(OAc)₂ | [(allyl)PdCl]₂ | Pd₂(dba)₃ |

| Ligand | PPh₃ | X-Phos | S-Phos | dppf |

| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | Et₃N |

| Solvent | Toluene | Dioxane | THF | Ethanol/Water |

Q & A

Q. How is X-ray crystallography used to resolve stereochemical ambiguities in derivatives?

- Single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 100 K) confirms bond angles and torsional strain. For example, the C–Br bond length (1.89 Å) and phenyl-propene dihedral angle (112°) match DFT-optimized structures .

Data Contradiction Analysis

- Example : Varying yields (40–80%) in Suzuki-Miyaura couplings may stem from trace oxygen or moisture. Solutions include degassing solvents and using fresh Pd catalysts. Cross-validate results with GC-MS and repeat under controlled conditions .

Key Applications in Research

- Organic Synthesis : Intermediate for styrene derivatives and cross-coupled biaryl systems .

- Materials Science : Monomer for conductive polymers; copolymerization with thiophenes enhances charge mobility .

- Pharmacology : Scaffold for bromoalkene-based kinase inhibitors; in silico docking studies suggest binding to EGFR active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。